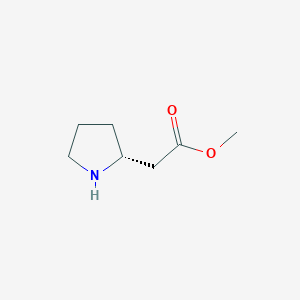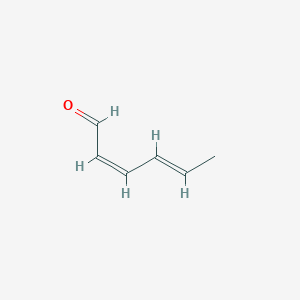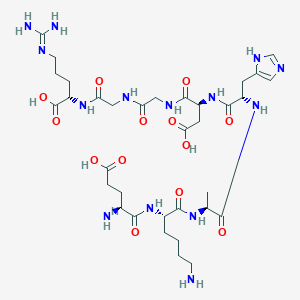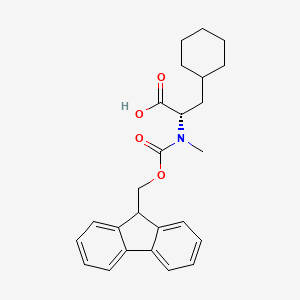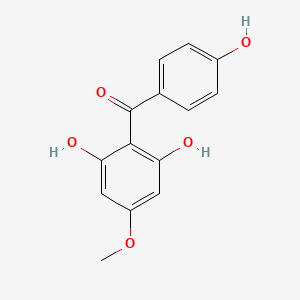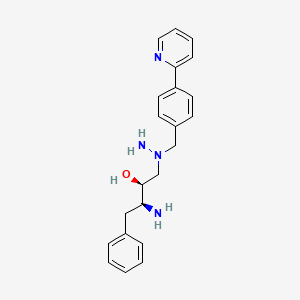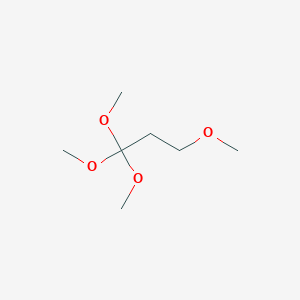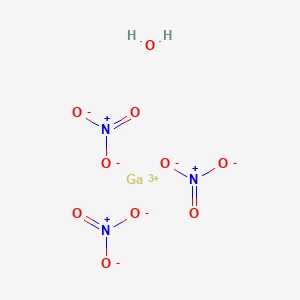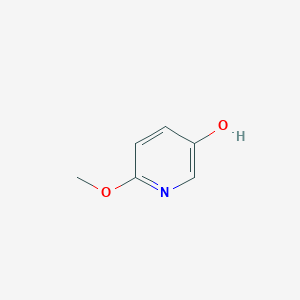
Broussoflavonol F
Vue d'ensemble
Description
Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .
Synthesis Analysis
Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .
Molecular Structure Analysis
The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .
Chemical Reactions Analysis
While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .
Physical And Chemical Properties Analysis
Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .
Applications De Recherche Scientifique
Anti-Cancer Activity
Broussoflavonol F has been identified as having significant cytotoxicity against various human cancer cell lines. It has shown a high degree of effectiveness, with IC50 values ranging from 3.83–4.13 µM , indicating its potential as a therapeutic agent in oncology .
Anti-Diabetic Potential
Research indicates that Broussoflavonol F may play a role in glycolipid metabolism balance , which is crucial for managing diabetes. Its influence on insulin sensitivity and glucose uptake is a promising area for further study .
Cardiovascular Health
Prenylated flavonoids like Broussoflavonol F have been associated with cardioprotective effects . They may contribute to the health of the cardiovascular system by impacting cholesterol levels and reducing oxidative stress .
Anti-Inflammatory Properties
The compound has demonstrated the ability to inhibit inflammatory pathways, suggesting its use in treating chronic inflammatory conditions. This anti-inflammatory action is particularly relevant in the context of autoimmune diseases and arthritis .
Antioxidant Capabilities
Broussoflavonol F has been shown to inhibit the Fe2±induced formation of TBARS, which are substances linked to oxidative stress. Its antioxidant properties are measured by IC50 values of 2.1 µM , highlighting its potential as a natural antioxidant .
Skin Care Applications
In the cosmetic industry, Broussoflavonol F is valued for its skin care benefits, particularly its anti-wrinkle and skin-lightening effects. It has been used in formulations aimed at improving skin health and appearance .
Anti-Obesity Effects
The modulation of lipid metabolism by Broussoflavonol F suggests its potential application in the treatment of obesity. Its impact on fat cells and the regulation of adipogenesis are areas of active research .
Mécanisme D'action
Target of Action
Broussoflavonol F is a natural product that has been found to interact with several targets. One of its primary targets is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Broussoflavonol F shows inhibitory activities on mushroom tyrosinase . Additionally, Broussoflavonol F has been found to possess xanthine oxidase inhibitory activity .
Mode of Action
Broussoflavonol F interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of tyrosinase, thereby potentially affecting melanin production . It also inhibits xanthine oxidase, an enzyme involved in purine metabolism .
Biochemical Pathways
Broussoflavonol F affects several biochemical pathways due to its interaction with various targets. By inhibiting tyrosinase, it may influence the melanin biosynthesis pathway . Its inhibition of xanthine oxidase could affect the purine metabolism pathway
Pharmacokinetics
The pharmacokinetics of Broussoflavonol F, like other prenylated flavonoids, are influenced by its structural characteristics. Prenylated flavonoids, due to the presence of prenyl groups, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity . These properties likely impact the absorption, distribution, metabolism, and excretion (ADME) of Broussoflavonol F, thereby affecting its bioavailability .
Result of Action
The molecular and cellular effects of Broussoflavonol F’s action are diverse, given its multiple targets. Its inhibitory effect on tyrosinase could potentially lead to reduced melanin production . Broussoflavonol F also exhibits cytotoxic activities against human cancer cells, with IC50 values ranging from 0.41 to 7.2 µg/mL .
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMNUQOUANAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic targets of Broussoflavonol F?
A1: Broussoflavonol F has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:
- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that Broussoflavonol F can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]
- PAK1 Inhibitor: Broussoflavonol F emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []
- MAPK1 Inhibitor: Research indicates Broussoflavonol F exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []
- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that Broussoflavonol F can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []
- Antiplatelet Agent: Broussoflavonol F has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []
Q2: What is the molecular structure of Broussoflavonol F?
A2: Broussoflavonol F is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.
Q3: How does the structure of Broussoflavonol F relate to its activity?
A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for Broussoflavonol F, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.
Q4: What is known about the stability of Broussoflavonol F?
A4: The provided research does not provide specific information about the stability of Broussoflavonol F under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.
Q5: Has Broussoflavonol F shown efficacy in in vitro or in vivo models?
A5: Yes, research indicates that Broussoflavonol F exhibits promising in vitro activities:
- Antioxidant Activity: Broussoflavonol F demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]
- Antimelanogenesis Activity: Broussoflavonol F shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []
- Cytotoxic Activity: Broussoflavonol F exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []
Q6: What are the potential sources of Broussoflavonol F?
A6: Broussoflavonol F has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:
- Propolis from Stingless Bees: Broussoflavonol F is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]
- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of Broussoflavonol F. [, , , , ]
- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of Broussoflavonol F. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




